Dec-9-en-1-ylboronic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H21BO2 |
|---|---|
Molecular Weight |
184.09 g/mol |
IUPAC Name |
dec-9-enylboronic acid |
InChI |
InChI=1S/C10H21BO2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2,12-13H,1,3-10H2 |
InChI Key |
MCHSLXUVAWDCHF-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCCCCC=C)(O)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Dec 9 En 1 Ylboronic Acid
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. ajuronline.org Dec-9-en-1-ylboronic acid, with its boronic acid group, is a suitable substrate for these transformations, particularly the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling: Scope and Limitations with ω-Alkenylboronic Acids
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that joins an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgfishersci.es For ω-alkenylboronic acids like this compound, the reaction allows for the introduction of the ten-carbon chain with a terminal double bond onto various scaffolds.
The scope of the Suzuki-Miyaura coupling with ω-alkenylboronic acids extends to a variety of aryl and heteroaryl halides. nih.gov The reaction generally proceeds with good to excellent yields and tolerates a wide range of functional groups on the coupling partner. fishersci.esnih.gov However, limitations can arise. The stability of the boronic acid itself is a crucial factor, as some, particularly certain heteroarylboronic acids, are prone to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom. nih.govrsc.org This side reaction can reduce the yield of the desired cross-coupled product. researchgate.net To mitigate this, an excess of the boronic acid is often used. researchgate.net
The reaction conditions, including the choice of base, solvent, and palladium catalyst (precatalyst and ligand), play a significant role in the success of the coupling. ajuronline.orglibretexts.org Common bases include carbonates and phosphates, while solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are frequently employed. ajuronline.orgscispace.com
Table 1: Exemplary Suzuki-Miyaura Coupling of an Alkenylboronic Acid Pinacol (B44631) Ester with Aryl Bromides ajuronline.orgscispace.com
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | (E)-1-Phenyloct-1-ene | 85 |
| 2 | 1-Bromo-4-nitrobenzene | (E)-1-(4-Nitrophenyl)oct-1-ene | 78 |
| 3 | 1-Bromo-4-methoxybenzene | (E)-1-(4-Methoxyphenyl)oct-1-ene | 82 |
| 4 | 2-Bromotoluene | (E)-1-(o-Tolyl)oct-1-ene | 75 |
This table is illustrative and based on the coupling of (E)-oct-1-en-1-ylboronic acid pinacol ester, a related ω-alkenylboronic acid derivative. ajuronline.orgscispace.com
Mechanistic Insights into Transmetalation and Reductive Elimination Pathways
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) intermediate. researchgate.net
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. researchgate.net This step is crucial and often rate-determining. The presence of a base is typically required to facilitate this process, often by forming a more nucleophilic boronate species. researchgate.net For alkenylboronic acids, the geometry of the double bond is generally retained during this step. mdpi.com
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net
Studies have provided detailed insights into the transmetalation step, highlighting the importance of an open coordination site on the palladium complex for efficient transfer of the organic group from boron to palladium. researchgate.net The nature of the base and the ligands on the palladium catalyst significantly influence the rate and efficiency of this step. researchgate.net
Influence of Ligand Architecture on Reactivity and Selectivity
The choice of ligand coordinated to the palladium catalyst is critical for the success of the Suzuki-Miyaura coupling, influencing reactivity, stability of the catalyst, and selectivity of the reaction. organic-chemistry.orgnih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos or tri-tert-butylphosphine, are often effective in promoting the coupling of challenging substrates. ajuronline.orgscispace.com
The ligand architecture can also impact the stereochemical outcome of the reaction, particularly when using stereodefined alkenyl halides. organic-chemistry.org While the Suzuki-Miyaura coupling is generally stereoretentive, Z-to-E isomerization of the double bond can occur, and the extent of this isomerization is often dictated by the ligand on the palladium. organic-chemistry.org For instance, ligands like Pd(P(o-Tol)3)2 have been shown to be effective in preserving the Z-geometry of alkenyl halides during the coupling process. organic-chemistry.org
Alternative Transition Metal-Catalyzed Coupling Pathways (e.g., Ni, Rh, Fe, Cu)
While palladium is the most common catalyst for Suzuki-Miyaura type couplings, other transition metals such as nickel (Ni), rhodium (Rh), iron (Fe), and copper (Cu) can also catalyze the cross-coupling of organoboron reagents. nih.govresearchgate.net These alternative metals can offer different reactivity profiles, sometimes at a lower cost than palladium.
Nickel catalysts, in particular, have gained attention for their ability to catalyze the hydroarylation and hydroalkenylation of internal alkenes with organoboronic acids. nih.gov These reactions proceed through a different mechanistic pathway, often involving the generation of a metal-hydride species that adds across the double bond. nih.gov
Rhodium catalysts have been investigated for their ability to promote the addition of arylboronic acids to unsaturated systems. researchgate.net Iron and copper catalysts, while less common for standard Suzuki-Miyaura couplings, have been employed in related cross-coupling reactions. researchgate.net
Functionalization of the Alkenyl Moiety
The terminal double bond in this compound provides a second site for chemical modification, allowing for further elaboration of the molecule.
Chemoselective Transformations of the C=C Double Bond in the Presence of Boronic Acid
A key challenge in the functionalization of this compound is achieving chemoselectivity, modifying the C=C double bond without affecting the boronic acid group. A variety of transformations can be performed on the alkene, including:
Hydroboration: The terminal alkene can undergo hydroboration to introduce a second boron-containing functional group, leading to gem-bis(boryl)alkanes. nih.gov This reaction can be catalyzed by transition metals like cobalt. nih.gov
Oxidative Cleavage: The double bond can be cleaved to form aldehydes or carboxylic acids.
Epoxidation: The alkene can be converted to an epoxide, a versatile intermediate for further functionalization.
Diels-Alder Reaction: If the diene partner is appropriately chosen, the terminal alkene can participate in cycloaddition reactions.
The boronic acid group is generally stable under many of these conditions, although protodeboronation can be a competing reaction, particularly under acidic or strongly basic conditions. rsc.org Protecting the boronic acid, for example as a boronic ester or a trifluoroborate salt, can sometimes be necessary to achieve the desired chemoselectivity. nih.govgoogle.com
Direct Reactions of the Boronic Acid Group (Beyond Cross-Coupling)
The boronic acid functional group in this compound is a versatile handle for various transformations beyond the well-known Suzuki-Miyaura cross-coupling.
Condensation Reactions with Diols and Polyols
Boronic acids readily and reversibly form cyclic boronate esters with 1,2- and 1,3-diols and other polyols. researchgate.netresearchgate.net This reaction is fundamental to the use of boronic acids as sensors and in dynamic covalent chemistry. The stability of the resulting boronate ester is influenced by the pH of the solution and the nature of the diol. researchgate.net The formation of five- or six-membered cyclic esters is a common outcome. researchgate.net This reactivity has been exploited in the development of hierarchical supramolecular structures. researchgate.net
The equilibrium between the boronic acid and the boronate ester can be represented as follows:
R-B(OH)₂ + HO-R'-OH ⇌ R-B(O-R'-O) + 2H₂O
The table below summarizes the types of cyclic boronate esters formed with different diols.
| Diol Type | Ring Size of Ester |
| 1,2-Diol | 5-membered |
| 1,3-Diol | 6-membered |
Oxidative Transformations and Stability Considerations
Boronic acids are susceptible to oxidation, which can lead to deboronation (replacement of the boronic acid group with a hydrogen atom) or the formation of phenols in the case of arylboronic acids. researchgate.netresearchgate.net The empty p-orbital of the boron atom makes it susceptible to attack by nucleophilic oxygen species. researchgate.net The stability of boronic acids can be a significant consideration during storage and in certain reaction conditions. Some boronic acids are known to be unstable as neat reagents but can be more stable when stored in solution. rsc.org The oxidation of boronic esters can be a stereospecific process, allowing for the conversion of the C-B bond to a C-O bond with retention of configuration. researchgate.net
Advanced Spectroscopic and Structural Elucidation of Dec 9 En 1 Ylboronic Acid Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
A hypothetical ¹H NMR spectrum of Dec-9-en-1-ylboronic acid would feature distinct signals corresponding to the different protons along its ten-carbon chain. The terminal vinyl protons (H₂C=CH-) would appear in the downfield region, typically between 4.9 and 5.8 ppm. The proton on the carbon adjacent to the boronic acid group would also exhibit a characteristic shift. The protons of the long methylene (B1212753) chain would produce a complex, overlapping signal in the upfield region, around 1.2-1.6 ppm.
The ¹³C NMR spectrum would similarly provide valuable information. The carbons of the vinyl group would resonate at approximately 114 ppm and 139 ppm. The carbon atom bonded to the boron would be significantly deshielded. The carbons of the aliphatic chain would appear in the range of 20-40 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-CH₂-B(OH)₂) | ~0.8 - 1.5 | ~20 - 35 |
| C2-C7 (-(CH₂)₆-) | ~1.2 - 1.6 | ~22 - 32 |
| C8 (-CH₂-CH=) | ~2.0 - 2.2 | ~33 - 35 |
| C9 (=CH-) | ~5.7 - 5.9 | ~138 - 140 |
| C10 (=CH₂) | ~4.9 - 5.1 | ~114 - 116 |
| B(OH)₂ | ~4.5 - 6.0 (broad) | - |
Note: These are estimated values based on analogous compounds and general NMR principles. Actual values may vary.
To unravel the complex overlapping signals in the 1D NMR spectra and to establish connectivity and spatial relationships, advanced 2D NMR techniques are indispensable.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. For this compound, an HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, resolving any ambiguity in the assignment of the methylene chain protons and confirming the assignments of the vinyl group. news-medical.netlibretexts.org
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for probing the spatial proximity of protons. In the context of this compound derivatives, such as esters or complexes, NOESY can reveal through-space interactions that define the molecule's conformation and how it interacts with other molecules. For example, in a supramolecular assembly, NOESY could show which protons of the decenyl chain are in close proximity to the protons of a complexed diol. news-medical.net
¹¹B NMR spectroscopy is uniquely suited for studying the local environment of the boron atom. The chemical shift in a ¹¹B NMR spectrum is highly sensitive to the coordination number and hybridization state of the boron atom. scribd.comresearchgate.net
For this compound, which has a trigonal planar (sp² hybridized) boron atom, the ¹¹B NMR spectrum is expected to show a broad signal in the range of +25 to +35 ppm. thieme-connect.com Upon formation of a boronate ester with a diol, the boron atom becomes tetracoordinated (sp³ hybridized), resulting in a significant upfield shift to a sharper signal, typically in the range of +5 to +15 ppm. This change in chemical shift provides a clear and direct method for monitoring reactions involving the boronic acid group and for studying the equilibrium between the free acid and its ester derivatives. researchgate.netsdsu.edu
Interactive Data Table: Typical ¹¹B NMR Chemical Shifts for Boronic Acid Derivatives
| Compound Type | Hybridization of Boron | Coordination Number | Typical ¹¹B Chemical Shift (ppm) |
| Alkenylboronic Acid | sp² | 3 | +25 to +35 |
| Alkenylboronate Ester (e.g., with a diol) | sp³ | 4 | +5 to +15 |
| Boroxine (anhydride) | sp² | 3 | ~+33 |
Note: The chemical shifts are general ranges and can be influenced by solvent and substituents.
X-ray Crystallography of this compound Derivatives and Complexes
While a crystal structure for this compound itself is not publicly documented, the principles of its solid-state arrangement can be understood from the vast body of crystallographic data on other boronic acids. scispace.comwiley-vch.de X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.
In the solid state, boronic acids typically form dimeric structures through hydrogen bonds between their -B(OH)₂ groups. scispace.com For a long-chain molecule like this compound, it is expected that the molecules would pack in a way that maximizes van der Waals interactions between the long aliphatic chains, likely forming layered or interdigitated structures. The terminal double bond might also influence the packing by introducing a kink in the chain or by participating in specific intermolecular interactions. The crystal structure of a derivative, such as a boronate ester, would reveal the precise geometry around the boron atom and how the substituent groups are oriented. jmcs.org.mx
Hydrogen bonding is a key determinant of the supramolecular chemistry of boronic acids. nih.gov The two hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, leading to the formation of robust and predictable hydrogen-bonded networks. In the crystal structure of a this compound derivative, one would expect to observe strong O-H···O hydrogen bonds linking the boronic acid groups of adjacent molecules. scispace.com In co-crystals with other molecules, such as diols or nitrogen-containing compounds, a variety of hydrogen bonding motifs can be formed, leading to complex and fascinating supramolecular assemblies. nih.gov The analysis of these networks is crucial for understanding the principles of molecular recognition and for the design of new materials based on boronic acids.
Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis and Conformational Probing
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to probe its conformation.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A very broad and strong absorption in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydrogen-bonded boronic acid hydroxyl groups. The B-O stretching vibration would appear as a strong band around 1350-1400 cm⁻¹. The C=C stretching of the terminal alkene would be observed near 1640 cm⁻¹, and the C-H stretching vibrations of the aliphatic chain would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds. The C=C stretching vibration of the vinyl group would give a strong signal in the Raman spectrum. The C-C stretching modes of the long alkyl chain would also be visible. Raman spectroscopy can also be used to study the conformational order of the alkyl chains in solid samples or in organized assemblies.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H stretch (hydrogen-bonded) | 3200-3600 (broad, strong) | Weak |
| C-H stretch (alkane) | 2850-2960 (strong) | Strong |
| C=C stretch (alkene) | ~1640 (medium) | Strong |
| B-O stretch | 1350-1400 (strong) | Medium |
| O-H bend | ~1150-1200 (medium) | Weak |
| C-B stretch | ~1000-1100 (medium) | Medium |
Note: These are approximate frequency ranges and can be influenced by the physical state of the sample and intermolecular interactions.
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis.
High-Resolution Mass Spectrometry (HRMS) stands as an indispensable tool for the unambiguous determination of the elemental composition of this compound and its derivatives. Employing techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, HRMS provides mass measurements with high accuracy and resolving power, typically within a few parts per million (ppm). This precision allows for the confident assignment of a molecular formula to the detected ions.
For this compound, analysis in negative ion mode is often preferred, as boronic acids readily form [M-H]⁻ anions. The exact mass of the deprotonated molecule can be calculated and compared with the experimentally observed mass to confirm its identity. In positive ion mode, adducts with cations such as sodium [M+Na]⁺ or potassium [M+K]⁺, or even a protonated molecule [M+H]⁺, may be observed, especially if the compound is derivatized to enhance ionization efficiency.
The study of boronic acids by mass spectrometry can be complicated by their tendency to undergo dehydration to form cyclic trimers known as boroxines. rsc.org HRMS can easily distinguish these species from the monomer due to the significant mass difference. To mitigate this, analytical methods may involve derivatization, for instance, with diols like pinacol (B44631) to form more stable boronic esters, or by optimizing the ESI source conditions to favor the detection of the monomeric species. rsc.orgacs.org
A hypothetical HRMS analysis of this compound would yield data similar to that presented in Table 5.4.1, confirming its elemental composition through the close agreement between the calculated and measured masses of the parent ion.
Table 5.4.1: Illustrative HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated m/z | Measured m/z | Mass Error (ppm) |
| [M-H]⁻ | C₁₀H₁₈BO₂⁻ | 181.13997 | 181.13985 | -0.7 |
| [M+Na]⁺ | C₁₀H₁₉BO₂Na⁺ | 205.13756 | 205.13748 | -0.4 |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Complex Structures.
Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of this compound derivatives by fragmenting a selected precursor ion and analyzing the resulting product ions. This process, often carried out using Collision-Induced Dissociation (CID), provides detailed information about the connectivity of atoms within the molecule.
The fragmentation of long-chain alkenylboronic acids is influenced by both the alkyl chain and the boronic acid functional group. In negative ion mode CID of the [M-H]⁻ ion of this compound, characteristic losses related to the boronic acid moiety, such as the loss of water (H₂O) or boric acid (H₃BO₃), can be anticipated. Fragmentation along the ten-carbon chain is also expected, which can help to confirm its length and structure. The presence of the terminal double bond at the C9-C10 position introduces specific fragmentation pathways, such as allylic or vinylic cleavages, which are instrumental in pinpointing the location of the unsaturation. This is analogous to the fragmentation of long-chain fatty acids, where the position of double bonds dictates key fragmentation products. nih.gov
For more complex derivatives, such as esters of this compound, MS/MS is crucial for characterizing the esterifying group and its attachment point. For instance, the fragmentation of a pinacol boronate ester derivative would show characteristic losses of the pinacol group or fragments thereof, in addition to the fragmentation of the decenyl chain.
Table 5.4.2 presents hypothetical MS/MS fragmentation data for the [M-H]⁻ precursor ion of this compound. The observed product ions and their corresponding neutral losses would allow for a comprehensive structural assignment. The fragmentation pattern, with cleavages along the hydrocarbon chain, would be expected to show a series of ions separated by 14 Da, corresponding to the loss of CH₂ units. libretexts.org
Table 5.4.2: Hypothetical MS/MS Fragmentation Data for the [M-H]⁻ Ion of this compound (Precursor Ion m/z 181.14)
| Product Ion m/z | Proposed Neutral Loss | Fragment Structure/Interpretation |
| 163.13 | H₂O | Loss of a water molecule from the B(OH)₂ group. |
| 121.10 | C₄H₈O | Cleavage of the C5-C6 bond with hydrogen rearrangement. |
| 97.08 | C₆H₁₀ | Fragmentation related to the position of the double bond. |
| 81.07 | C₆H₁₂O | Cleavage at the C4-C5 bond with loss of the boronic acid moiety. |
| 55.05 | C₈H₁₄O₂ | Ion corresponding to the terminal alkenyl fragment [C₄H₇]⁺. |
Computational and Theoretical Studies on Dec 9 En 1 Ylboronic Acid Reactivity and Structure
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometric, energetic, and spectroscopic properties of molecules, as well as mapping the pathways of chemical reactions.
DFT calculations are crucial for understanding the thermodynamics and kinetics of reactions involving Dec-9-en-1-ylboronic acid. By modeling the potential energy surface of a reaction, it is possible to identify and characterize the structures of all relevant species, including reactants, products, intermediates, and the high-energy transition states that connect them.
For instance, in a hypothetical palladium-catalyzed cross-coupling reaction (a common application for boronic acids), DFT could be used to calculate the precise bond lengths, bond angles, and dihedral angles of the organopalladium intermediates and the boronate complexes formed. The relative energies of these structures would reveal the reaction's thermodynamic favorability and identify the rate-determining step.
Table 1: Illustrative Geometric Parameters for a Hypothetical Reaction Intermediate Calculated by DFT
This interactive table presents hypothetical data for an intermediate in a Suzuki-Miyaura coupling reaction involving this compound. The values are representative of what a DFT calculation at the B3LYP/6-31G(d) level of theory might yield.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value | Unit |
| Bond Length | C1 | B | - | 1.57 | Å |
| Bond Length | B | O1 | - | 1.38 | Å |
| Bond Length | B | O2 | - | 1.38 | Å |
| Bond Angle | C1 | B | O1 | 121.0 | Degrees |
| Bond Angle | O1 | B | O2 | 118.5 | Degrees |
| Dihedral Angle | H | C9 | C10 | H | 179.8 |
Building upon the energetic and geometric data, DFT is employed to construct detailed reaction mechanisms. For this compound, this could involve elucidating the catalytic cycle of reactions such as the Suzuki-Miyaura coupling or Chan-Lam amination. Computational studies on similar boronic acids have shown that DFT can effectively map out the elementary steps of oxidative addition, transmetalation, and reductive elimination.
These calculations help rationalize experimental observations, such as regioselectivity and stereoselectivity, by comparing the activation energy barriers of competing pathways. For this compound, a key question would be how the long alkyl chain might sterically or electronically influence the transition states within a catalytic cycle, potentially favoring certain products over others.
DFT is also a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of this compound and its derivatives. Theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹¹B), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.
By correlating these predicted properties with the molecule's electronic structure (e.g., orbital energies, charge distribution), structure-reactivity relationships can be established. For example, DFT could quantify how the electron density at the boron atom is influenced by the distant C=C double bond, which in turn affects the boronic acid's Lewis acidity and its reactivity in various chemical transformations. Studies on other organoboron compounds have demonstrated that such relationships are key to designing molecules with tailored reactivity.
Table 2: Hypothetical Predicted ¹¹B NMR Chemical Shifts for Different Boron Species of this compound
This table illustrates how DFT calculations could predict the ¹¹B NMR chemical shifts for the trigonal planar boronic acid and its tetrahedral boronate anion, which exist in equilibrium.
| Species | Coordination at Boron | Hybridization | Predicted ¹¹B Shift (ppm) |
| This compound | Trigonal Planar | sp² | 28.5 |
| Dec-9-en-1-ylboronate | Tetrahedral | sp³ | 5.2 |
Molecular Dynamics (MD) Simulations
While DFT provides a static, quantum-mechanical picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time, treating atoms as classical particles governed by a force field. This approach is particularly suited for large, flexible molecules like this compound.
The ten-carbon chain of this compound can adopt a vast number of conformations due to the rotation around its single bonds. MD simulations can explore this conformational landscape to identify the most stable (lowest energy) conformers and the energy barriers between them. This is critical for understanding how the molecule's shape influences its ability to interact with other molecules, catalysts, or surfaces. The simulation would track the trajectory of each atom over time, revealing the flexibility of the chain and the relative orientation of the terminal alkene group with respect to the boronic acid head.
The solvent environment can dramatically influence the reactivity of boronic acids. MD simulations are ideal for studying these effects by explicitly modeling the interactions between the solute (this compound) and a large number of solvent molecules.
Based on a thorough search of available scientific literature, there are currently no specific computational and theoretical studies focusing on the Quantum Chemical Topology (QCT) analysis of This compound .
While research exists on the application of advanced computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) analysis, to the broader classes of boronic acids and alkenylboronic acids, no studies were identified that specifically investigate the reactivity and structure of this compound using these techniques. acs.orgnih.govresearchgate.net
Therefore, the detailed research findings and data tables requested for the section "6.3. Advanced Quantum Chemical Topology (QCT) Analysis for Bonding and Interactions" concerning this compound cannot be provided at this time due to the absence of published research on this specific topic.
Future Directions and Emerging Research Avenues for Dec 9 En 1 Ylboronic Acid Research
Development of Novel Catalytic Systems for Challenging Transformations
The dual functionality of Dec-9-en-1-ylboronic acid presents an intriguing platform for the development of novel bifunctional catalysts. acs.orgnih.gov The boronic acid moiety can act as a Lewis acid or participate in reversible covalent bonding, while the terminal alkene is available for a variety of transformations. This opens avenues for designing catalytic systems where one group anchors the catalyst to a substrate or support, while the other performs the catalytic transformation.
Future research could focus on designing catalysts where the boronic acid and alkene groups work in concert to facilitate challenging reactions. For instance, aminoboronic acids have shown promise in catalyzing direct amide formation and asymmetric aldol (B89426) reactions. acs.orgnih.govacs.org By analogy, synthetic strategies could be developed to introduce amino groups or other functionalities alongside the existing groups in this compound, creating sophisticated catalysts for complex organic transformations. These bifunctional molecules could enable new catalytic cycles for reactions such as hydroformylation, asymmetric hydrogenation, or metathesis with enhanced selectivity and efficiency. nih.gov
Table 1: Potential Catalytic Applications for this compound Derivatives
| Catalytic Application | Role of Boronic Acid Moiety | Role of Alkene Moiety | Potential Transformation |
|---|---|---|---|
| Asymmetric Catalysis | Chiral ligand binding | Substrate coordination | Enantioselective additions |
| Tandem Catalysis | Lewis acid activation | Participation in cycloaddition | One-pot synthesis of complex rings |
Green Chemistry Approaches to Synthesis and Application
The principles of green chemistry are increasingly pivotal in modern chemical research, emphasizing waste reduction, atom economy, and the use of environmentally benign solvents and reagents. nih.govresearchgate.net Future research on this compound is expected to align with these principles. This includes the development of greener synthetic routes, potentially utilizing multicomponent reactions that maximize atom economy by combining three or more starting materials in a single step. nih.gov The use of greener solvents like ethanol, which is low in toxicity and readily biodegradable, is also a key consideration. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and easier scalability. acs.orgamt.uknih.gov The synthesis of boronic acids, which can involve hazardous organolithium intermediates, is particularly well-suited for flow chemistry platforms. organic-chemistry.orgnih.govnih.gov Future work will likely focus on developing continuous-flow processes for the synthesis of this compound, potentially achieving high throughput and purity with minimal reaction times. organic-chemistry.orgnih.gov
Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, can accelerate the discovery and optimization of reactions. rsc.orgsoci.org Integrating the synthesis of this compound into such platforms would enable high-throughput screening of reaction conditions and catalysts, facilitating the rapid development of new applications. rsc.org This approach is particularly valuable for creating libraries of derivatives for biological screening or materials science research. nih.gov
Exploration of Unique Reactivity Profiles under Non-Conventional Conditions (e.g., Photochemistry, Electrochemistry)
The application of non-conventional energy sources like light (photochemistry) and electricity (electrochemistry) can unlock unique reactivity patterns that are inaccessible under thermal conditions. The terminal alkene in this compound is a chromophore that could be activated photochemically. Research has shown that alkenylboronic esters can undergo intramolecular [2+2] cycloadditions when sensitized by a suitable photocatalyst, providing access to complex, three-dimensional structures. nih.gov Future studies could explore similar photochemical transformations for this compound, potentially leading to novel molecular scaffolds. libretexts.org The boronic acid group itself can also participate in photochemical reactions, such as the cleavage of DNA. rsc.org
Electrochemistry offers a powerful and environmentally friendly tool for synthesis. acs.org Electrochemical methods have been developed for the conversion of alkyl carboxylic acids to boronic acids and for the selenylation of boronic acids. acs.orgpnas.org The boronic acid moiety in this compound could be a substrate for similar electrochemical transformations. Furthermore, the electrochemical synthesis of polymers from boronic acid-functionalized monomers has been demonstrated, suggesting a pathway for creating conductive or redox-active materials from this compound. rsc.orgrsc.org
Table 2: Potential Non-Conventional Reactions of this compound
| Condition | Functional Group Involved | Potential Reaction Type | Resulting Product Class |
|---|---|---|---|
| Photochemistry | Alkene | [2+2] Cycloaddition | Bicyclic boronic acids |
| Photochemistry | Boronic Acid/Alkene | Carboborylation | Allylic boronic acids rsc.org |
| Electrochemistry | Boronic Acid | Oxidation/Coupling | Dimerized or functionalized products |
Design of "Smart" Materials and Functional Polymers Utilizing Dual Functionality
The ability of boronic acids to form reversible covalent bonds with diols is the foundation for a wide range of "smart" materials that respond to stimuli like pH or the presence of sugars. nih.gov Polymers functionalized with boronic acids have been used in glucose sensors, self-regulated drug delivery systems, and materials for cell culturing. nih.govresearchgate.net
This compound is an ideal monomer for creating such functional polymers. The terminal alkene can be readily polymerized via various methods (e.g., radical, metathesis polymerization), incorporating the boronic acid functionality into the polymer backbone or as pendant groups. The resulting polymers would possess the responsive properties imparted by the boronic acid, allowing for the design of "smart" hydrogels, membranes, and nanoparticles. mdpi.commdpi.comwur.nl The long alkyl chain of the monomer could also impart specific hydrophobic or self-assembly properties to the final material. acs.org These materials could find applications in biomedicine, sensing, and separation technologies. researchgate.netdkfz.denih.gov
Q & A
Q. What are the established synthetic routes for Dec-9-en-1-ylboronic acid, and how can reproducibility be ensured?
The synthesis typically employs Suzuki-Miyaura coupling precursors or hydroboration of terminal alkenes. To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps (e.g., column chromatography, recrystallization). Include NMR (¹H, ¹³C, ¹¹B) and HPLC data to verify purity (>95%) and structural integrity. Experimental protocols should align with journal guidelines for transparency, such as detailing inert atmosphere requirements or handling moisture-sensitive intermediates .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- ¹¹B NMR : Confirms boronic acid identity (δ ~30 ppm for free boronic acids).
- ¹H/¹³C NMR : Validates alkene geometry and absence of protonation artifacts.
- HPLC-MS : Assesses purity and detects hydrolyzed byproducts (e.g., boroxines). Cross-reference data with literature values and provide spectral assignments in supplementary materials to meet reproducibility standards .
Q. How can researchers mitigate hydrolysis or instability during storage?
Store the compound under inert atmospheres (argon/nitrogen) at –20°C in anhydrous solvents (e.g., THF, DMF). Pre-purify via freeze-pump-thaw cycles to remove oxygen. Periodically validate stability via comparative NMR before/after storage. For long-term use, consider derivatization (e.g., trifluoroborate salts) to enhance shelf life .
Advanced Research Questions
Q. What experimental design principles optimize this compound’s reactivity in cross-coupling reactions?
Systematically vary:
- Catalysts : Pd(PPh₃)₄ vs. Buchwald-Hartwig ligands for sterically hindered substrates.
- Bases : K₂CO₃ vs. CsF to modulate reaction kinetics.
- Solvents : Polar aprotic (DMF) vs. ethers (THF) for solubility and boron retention. Use Design of Experiments (DoE) to identify synergistic effects. Validate outcomes via kinetic profiling and intermediate trapping studies .
Q. How should contradictory data on regioselectivity or side reactions be resolved?
Apply iterative analysis:
- Replicate experiments under identical conditions to rule out procedural errors.
- Control variables (e.g., trace water content, catalyst loading) using high-purity reagents.
- Employ complementary techniques (e.g., in situ IR to monitor boronate intermediate formation). Cross-validate findings with computational models (DFT) to predict plausible pathways .
Q. What strategies identify knowledge gaps in this compound’s applications?
Conduct a systematic review of primary literature (2000–2025) using academic databases (SciFinder, Reaxys). Map trends via keyword clustering (e.g., "alkene functionalization," "bioconjugation") and benchmark against analogous boronic acids. Prioritize understudied areas, such as enantioselective transformations or bioorthogonal tagging in cellular systems .
Q. How can researchers validate the compound’s utility in multi-step synthetic pathways?
Design cascade reactions (e.g., tandem cross-coupling/cyclization) and monitor step efficiency via LC-MS. Compare yields and selectivity against shorter homologs (e.g., Dec-8-en-1-ylboronic acid) to assess chain-length effects. Include negative controls (e.g., boron-free analogs) to isolate mechanistic contributions .
Methodological Best Practices
Q. What frameworks ensure ethical and rigorous reporting of experimental data?
Q. How should interdisciplinary studies integrate this compound into biomolecular or materials science contexts?
Collaborate with domain experts to tailor protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
